Phenyl 3-methylbenzoate

Description

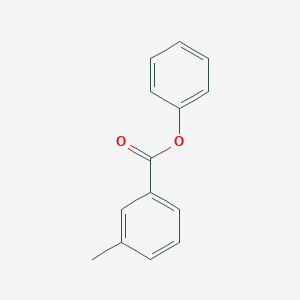

Phenyl 3-methylbenzoate (C₁₄H₁₂O₂, molecular weight: 212.24 g/mol) is an aromatic ester formed by the esterification of 3-methylbenzoic acid with phenol. Its structure comprises a phenyl group linked via an ester bond to a 3-methyl-substituted benzoyl moiety. Key structural features include:

- Dihedral Angles: The benzene rings in this compound derivatives exhibit dihedral angles ranging from 79.61° to 87.48°, indicating significant steric interactions between the aromatic rings .

- Crystal Packing: Weak C—H⋯O hydrogen bonds form one-dimensional helical chains in the crystal lattice, enhancing thermal stability .

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

phenyl 3-methylbenzoate |

InChI |

InChI=1S/C14H12O2/c1-11-6-5-7-12(10-11)14(15)16-13-8-3-2-4-9-13/h2-10H,1H3 |

InChI Key |

YFLYQBATJQHBPI-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Phenyl 3-methylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-methylbenzoic acid (m-toluic acid) and phenol .

Key Insight : Basic hydrolysis proceeds faster due to the strong nucleophilicity of hydroxide ions .

Transesterification

This reaction replaces the phenyl group with another alcohol moiety. For example, with ethanol:

This compound + Ethanol → Ethyl 3-methylbenzoate + Phenol

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| DBU (1,8-diazabicycloundec-7-ene) | 160°C, 8 hours | 89% | |

| CuFe₂O₄ nanoparticles | 80°C, 24 hours | 75% |

Mechanism : Base-catalyzed nucleophilic acyl substitution .

Aminolysis

Reaction with amines forms amides. A computational study on methyl benzoate analogs suggests a general-base-catalyzed stepwise mechanism :

-

Nucleophilic attack by amine.

-

Proton transfer facilitated by a second amine molecule.

Example :

this compound + Ammonia → 3-Methylbenzamide + Phenol

Conditions : Heating with excess NH₃ in alcoholic solvent .

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents:

| Reagent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Dry ether, reflux | Benzyl alcohol + 3-methylbenzyl alcohol |

| Grignard Reagents (e.g., RMgX) | Anhydrous conditions | Tertiary alcohol (after two equivalents) |

Mechanism : Nucleophilic hydride attack at the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS, with the ester group acting as a meta-director :

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Methyl-5-nitrobenzoate phenyl ester |

| Sulfonation | H₂SO₄, SO₃ | 3-Methyl-5-sulfobenzoate phenyl ester |

Note : The methyl group on the benzoate moiety is ortho/para-directing but sterically hindered .

Friedel-Crafts Acylation

Despite the deactivating ester group, this compound can participate in Friedel-Crafts reactions under vigorous conditions:

Example :

this compound + Acetyl chloride → 3-Methylbenzophenone derivative

Conditions : AlCl₃ catalyst, reflux in nitrobenzene.

Oxidation Reactions

The methyl group on the benzoate moiety can be oxidized to a carboxylic acid:

Reagents : KMnO₄, H₂O, heat

Product : 3-Carboxybenzoate phenyl ester

Mechanism : Free radical oxidation via manganese intermediates.

Comparative Reaction Data Table

| Reaction Type | Rate (Relative) | Activation Energy | Industrial Relevance |

|---|---|---|---|

| Hydrolysis (Basic) | Fast | Low | High (saponification) |

| Transesterification | Moderate | Moderate | Medium (biodiesel synthesis) |

| Aminolysis | Slow | High | Low |

Comparison with Similar Compounds

Structural and Physical Properties

Chemical Reactivity and Electronic Effects

- Substituent Influence :

- Degradation Pathways : Pseudomonas sp. degrades 3-methylbenzoate via meta cleavage, a process influenced by plasmid retention. Phenyl esters may hydrolyze slower than methyl esters, impacting environmental persistence .

Key Research Findings

- Crystal Engineering: Dihedral angles and hydrogen-bonding patterns in this compound derivatives correlate with their optical and thermal properties, making them candidates for non-linear optical materials .

- Environmental Impact : The ester group’s bulkiness (phenyl vs. methyl) affects hydrolysis rates, suggesting this compound may persist longer in ecosystems .

Q & A

Q. What are the validated synthetic routes for phenyl 3-methylbenzoate, and how can its purity be confirmed experimentally?

this compound can be synthesized via esterification of 3-methylbenzoic acid with phenol using acid catalysis (e.g., sulfuric acid) or coupling reagents like DCC. Purity is typically confirmed using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm ester linkage and substituent positions, as demonstrated in spectroscopic studies of analogous benzoate esters .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

Fourier-transform infrared (FT-IR) spectroscopy can identify ester carbonyl stretches (~1740 cm), while NMR distinguishes aromatic proton environments. For quantification in mixtures, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is effective. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Reference spectral data from NIST Chemistry WebBook should be used for cross-validation .

Q. How should researchers handle this compound to ensure safety in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a fume hood to avoid inhalation. Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed via licensed hazardous waste services. Emergency protocols for skin/eye exposure include immediate rinsing with water for 15+ minutes, followed by medical consultation .

Q. What are the challenges in detecting this compound in biological systems?

Its low water solubility complicates direct analysis in aqueous matrices. Liquid-liquid extraction (LLE) using dichloromethane or solid-phase extraction (SPE) with C18 cartridges improves recovery. LC-MS/MS with electrospray ionization (ESI) in positive ion mode enhances sensitivity for trace detection in cellular or microbial studies, as seen in E. coli promoter-response experiments .

Advanced Research Questions

Q. How can contradictions in reported crystal structure data for this compound derivatives be resolved?

Discrepancies in X-ray diffraction (XRD) data, such as bond lengths or torsion angles, may arise from polymorphism or solvent inclusion during crystallization. Researchers should compare unit cell parameters with the Cambridge Structural Database (CSD) and perform Hirshfeld surface analysis to assess intermolecular interactions. For example, studies on 4-acetylthis compound highlight the role of van der Waals forces in stabilizing crystal lattices .

Q. What methodological gaps exist in assessing the ecological impact of this compound?

Current safety data sheets (SDS) lack ecotoxicological parameters (e.g., LC for aquatic organisms, biodegradability). To address this, researchers should conduct OECD 301 biodegradation tests and Daphnia magna acute toxicity assays. Computational tools like EPI Suite can predict bioaccumulation potential (log P ~3.2), but experimental validation is critical for regulatory compliance .

Q. Why do studies report conflicting data on this compound’s biological activity in microbial systems?

Variability in bacterial growth inhibition (e.g., E. coli responses) may stem from differences in inducer concentrations or strain-specific metabolic pathways. Researchers should standardize experimental conditions (e.g., LB media pH, temperature) and include controls for phenolic compound toxicity. Dose-response curves and RNA-seq analysis of stress genes (e.g., soxS, katG) can clarify mechanistic pathways .

Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic properties and reactive sites. For example, substituents at the 3-methyl position influence steric hindrance and hydrolysis resistance. Molecular dynamics (MD) simulations further assess solvation effects and thermal stability, guiding synthetic prioritization .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Design of experiments (DoE) approaches, such as response surface methodology (RSM), optimize reaction parameters (temperature, catalyst loading). Quality control via H NMR integration of ester peaks and Karl Fischer titration for residual water ensures consistency. Reproducibility is enhanced by using anhydrous solvents and inert atmospheres .

Q. How does this compound interact with polymer matrices in material science applications?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal its plasticizing effect on polymers like polyvinyl chloride (PVC). Compatibility is quantified via Hansen solubility parameters. Challenges include phase separation at high concentrations, addressed by copolymer blending or covalent grafting .

Contradictions & Recommendations

- Safety Data Gaps : IFRA standards caution against use due to insufficient toxicological data , whereas SDS documents focus on acute hazards . Researchers should prioritize chronic exposure studies.

- Structural Variability : Crystal structure reports differ in hydrogen bonding networks; collaborative validation via crystallographic databases is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.